molecular formula C36H60O10 B1495985 Sutherlandiosid B, HPLC-Qualität CAS No. 1055329-47-9

Sutherlandiosid B, HPLC-Qualität

Katalognummer B1495985
CAS-Nummer: 1055329-47-9
Molekulargewicht: 652.9 g/mol
InChI-Schlüssel: TZQVQOSZDDCXGL-BRSOWDSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sutherlandioside B is a reference substance for High-Performance Liquid Chromatography (HPLC) derived from Sutherlandia frutescens . It has an empirical formula of C36H60O10 and a molar mass of 652.87 g/mol .


Molecular Structure Analysis

The molecular structure of Sutherlandioside B is represented by the formula C36H60O10 . Unfortunately, the search results do not provide a detailed molecular structure.


Physical And Chemical Properties Analysis

Sutherlandioside B has a melting point of 155 °C .

Wissenschaftliche Forschungsanwendungen

Sutherlandiosid B: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen:

HPLC-Referenzsubstanz

Sutherlandiosid B wird als Referenzsubstanz für die Hochleistungsflüssigchromatographie (HPLC) verwendet, um eine genaue und aussagekräftige Analyse in verschiedenen Forschungsumgebungen zu gewährleisten. Es wird insbesondere aus Sutherlandia frutescens gewonnen und wird mit Analysenzertifikaten geliefert, die HPLC-Chromatogramme enthalten .

Entwicklung eines stabilitätsindizierenden HPLC-Assays

Die Forschung konzentrierte sich auf die Entwicklung validierter, stabilitätsindizierender HPLC-Assays für Sutherlandiosid B. Dies ist entscheidend für die Bestimmung der Stabilität und Haltbarkeit von pharmazeutischen Produkten, die diese Verbindung enthalten .

Vergleichende Analyse in kommerziellen Produkten

Studien haben die Gehalte an Sutherlandiosid B in verschiedenen kommerziell erhältlichen Produkten, wie z. B. Tabletten und Kapseln aus Sutherlandia-Arten, verglichen, um die Konsistenz und Wirksamkeit dieser Nahrungsergänzungsmittel sicherzustellen .

Quantitative Bestimmung in Pflanzenmaterialien

Es wurden analytische Methoden entwickelt, um Sutherlandiosid B zusammen mit anderen Flavonoiden und Cycloartanol-Glykosiden in den Blättern und Stängeln von Sutherlandia-Arten gleichzeitig zu detektieren und zu quantifizieren. Dies unterstützt die Qualitätskontrolle und Forschung an Heilpflanzen .

Safety and Hazards

The safety data sheet for Sutherlandioside B indicates that it does not pose any significant danger .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Sutherlandioside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Sutherlandioside B is with cyclooxygenase enzymes, where it exhibits inhibitory effects, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, Sutherlandioside B has been shown to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, Sutherlandioside B can modulate inflammatory responses and immune function.

Cellular Effects

Sutherlandioside B exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . Furthermore, Sutherlandioside B influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation . In terms of cellular metabolism, Sutherlandioside B has been reported to alter metabolic flux, impacting the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of Sutherlandioside B involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . One of the primary mechanisms is the inhibition of cyclooxygenase enzymes, which reduces the synthesis of pro-inflammatory mediators . Additionally, Sutherlandioside B can inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . This compound also modulates the activity of various kinases, including MAPKs, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sutherlandioside B can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be affected by factors such as temperature and humidity, which may lead to degradation and reduced efficacy . Long-term exposure to Sutherlandioside B in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Sutherlandioside B vary with different dosages in animal models. At lower doses, it has been shown to exhibit anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, Sutherlandioside B can induce adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Sutherlandioside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation, reduction, and hydrolysis of Sutherlandioside B . The metabolites produced are further conjugated with glucuronic acid, sulfate, or glutathione, enhancing their solubility and facilitating their excretion . Sutherlandioside B also affects metabolic flux, altering the levels of key metabolites involved in energy production and cellular homeostasis .

Transport and Distribution

Within cells and tissues, Sutherlandioside B is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Sutherlandioside B can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of Sutherlandioside B can influence its activity and function, with higher concentrations observed in tissues with active inflammation or tumor growth .

Subcellular Localization

The subcellular localization of Sutherlandioside B plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, Sutherlandioside B can modulate the activity of kinases and other signaling molecules, influencing cell signaling pathways . In the nucleus, it can bind to transcription factors and other DNA-binding proteins, regulating gene expression . The subcellular localization of Sutherlandioside B is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sutherlandioside B involves the conversion of the starting material, sutherlandin A, into the final product through a series of chemical reactions.", "Starting Materials": [ "Sutherlandin A", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Sutherlandin A is dissolved in methanol and hydrochloric acid is added to the solution.", "The mixture is refluxed for several hours to form the hydrochloride salt of sutherlandin A.", "Sodium hydroxide is added to the solution to neutralize the acid and the resulting mixture is extracted with ethyl acetate.", "The organic layer is separated and washed with water.", "The ethyl acetate is evaporated to obtain a crude product.", "The crude product is dissolved in acetone and filtered to remove any impurities.", "The filtrate is evaporated to obtain a pure product, which is Sutherlandioside B, HPLC grade." ] }

CAS-Nummer

1055329-47-9

Molekularformel

C36H60O10

Molekulargewicht

652.9 g/mol

IUPAC-Name

(1S,3S,6R,8S,10S,11S,12S,15R,16R)-6,10-dihydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-4-one

InChI

InChI=1S/C36H60O10/c1-18(8-9-23(39)32(4,5)46-30-28(44)27(43)26(42)21(16-37)45-30)19-10-11-34(7)29-20(38)14-22-31(2,3)24(40)15-25(41)36(22)17-35(29,36)13-12-33(19,34)6/h18-24,26-30,37-40,42-44H,8-17H2,1-7H3/t18-,19-,20+,21-,22+,23+,24-,26-,27+,28-,29+,30+,33-,34+,35+,36-/m1/s1

InChI-Schlüssel

TZQVQOSZDDCXGL-BRSOWDSUSA-N

Isomerische SMILES

C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3[C@H](C[C@@H]6[C@]4(C5)C(=O)C[C@H](C6(C)C)O)O)C)C

SMILES

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)CC(C6(C)C)O)O)C)C

Kanonische SMILES

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)CC(C6(C)C)O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.